2-Fluoroethane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoroethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FS/c3-1-2-4/h4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDHJRZOWOYBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 Fluoroethane 1 Thiol and Its Chemical Precursors
Direct Synthetic Routes to 2-Fluoroethane-1-thiol (B6154727)
Direct synthetic routes to this compound primarily involve the formation of the carbon-sulfur bond through nucleophilic substitution, the reduction of sulfur-containing functional groups, electrophilic additions to unsaturated systems, and specialized reactions like the Mitsunobu conversion.
Nucleophilic Substitution Pathways for Thiol Introduction
A prevalent method for synthesizing this compound involves the nucleophilic substitution of a suitable leaving group on a 2-fluoroethyl precursor with a sulfur nucleophile. smolecule.com A common precursor is a 2-fluoroethyl halide, such as 1-bromo-2-fluoroethane (B107303) or 1-chloro-2-fluoroethane. The reaction with a hydrosulfide (B80085) salt, like sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH), effectively displaces the halide to form the thiol.
Another well-established nucleophilic substitution strategy employs thiourea (B124793). In this two-step process, the 2-fluoroethyl halide first reacts with thiourea to form an isothiouronium salt. Subsequent hydrolysis of this intermediate, typically under basic conditions, liberates the desired this compound.
| Starting Material | Reagent(s) | Product | Notes |
| 1-Bromo-2-fluoroethane | 1. Thiourea2. NaOH(aq) | This compound | Formation of an intermediate isothiouronium salt. |
| 1-Chloro-2-fluoroethane | NaSH | This compound | Direct displacement of the chloride. |
Reduction Strategies for Precursor Functional Groups to Yield Thiol Moieties
Reduction of various sulfur-containing functional groups represents another viable pathway to this compound. For instance, disulfides can be reduced to their corresponding thiols. smolecule.com The reduction of bis(2-fluoroethyl) disulfide using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), would yield two equivalents of this compound.
Similarly, the reduction of a 2-fluoroethanesulfonyl chloride can also lead to the formation of the thiol. This transformation typically requires a strong reducing agent capable of reducing the sulfonyl chloride to the thiol level.
| Precursor | Reducing Agent | Product |
| Bis(2-fluoroethyl) disulfide | LiAlH₄ | This compound |
| 2-Fluoroethanesulfonyl chloride | Strong reducing agent | This compound |
Electrophilic Addition Reactions to Unsaturated Substrates
The addition of a sulfur-containing electrophile to an unsaturated precursor like vinyl fluoride (B91410) can also be envisioned as a synthetic route. The pi bond of the alkene acts as a nucleophile, attacking the electrophilic sulfur species. lumenlearning.com For instance, the reaction of vinyl fluoride with hydrogen sulfide (B99878) (H₂S) under appropriate conditions, potentially with a catalyst, could lead to the formation of this compound. The regioselectivity of this addition is a critical consideration, with anti-Markovnikov addition being necessary to obtain the desired product. Radical addition of H₂S to vinyl fluoride, often initiated by UV light or a radical initiator, would favor the formation of this compound.
| Alkene | Reagent | Product |
| Vinyl fluoride | H₂S (radical conditions) | This compound |
Mitsunobu Reaction and Related Alcohol-to-Thiol Conversions
The Mitsunobu reaction provides a powerful method for the conversion of a primary or secondary alcohol to a thiol with inversion of configuration. wikipedia.orgbeilstein-journals.org In the context of this compound synthesis, 2-fluoroethanol (B46154) would be the starting material. The reaction is typically carried out using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a thiolating agent like thioacetic acid or thiolbenzoic acid. wikipedia.orgorganic-synthesis.comorganic-chemistry.orgtcichemicals.com The initial product is a thioester, which upon hydrolysis or reduction yields the final thiol.
The reaction proceeds through the formation of an oxyphosphonium intermediate from the alcohol and the phosphine, which is then displaced by the sulfur nucleophile in an SN2 fashion. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org
| Alcohol | Reagents | Intermediate | Final Product (after hydrolysis/reduction) |
| 2-Fluoroethanol | PPh₃, DEAD, Thioacetic acid | S-(2-Fluoroethyl) ethanethioate | This compound |
Advanced Synthetic Approaches to this compound Derivatives and Analogues
The thiol group of this compound is a versatile functional handle that allows for the synthesis of a wide range of derivatives and analogues through various chemical transformations.
Alkylation and Arylation Processes Involving the Thiol Group
The nucleophilic nature of the thiol group makes it readily amenable to alkylation and arylation reactions. These processes are fundamental for incorporating the 2-fluoroethylthio moiety into more complex molecular architectures.
Alkylation:
Alkylation of this compound can be achieved by reacting its corresponding thiolate, formed by deprotonation with a suitable base, with an alkyl halide or another electrophilic alkylating agent. This reaction forms a new carbon-sulfur bond, leading to the formation of a 2-fluoroethyl sulfide. For instance, the S-fluoroalkylation of a thiol has been demonstrated in the synthesis of radiolabeled compounds, where 1-bromo-2-[¹⁸F]fluoroethane was reacted with a thiol precursor. nih.gov This highlights the utility of this reaction in preparing specifically labeled molecules for applications such as positron emission tomography (PET). nih.govresearchgate.net
Arylation:
Arylation of this compound can be accomplished through several methods, including nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.
In SNAr reactions, an electron-deficient aryl halide, often containing strong electron-withdrawing groups like nitro or fluoro, reacts with the thiolate of this compound. nih.gov The electron-withdrawing groups activate the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide and the formation of an aryl 2-fluoroethyl sulfide.
Transition metal-catalyzed cross-coupling reactions, such as those employing palladium or nickel catalysts, offer a broader scope for arylation. researchgate.netacs.org These methods can be used to couple this compound with a variety of aryl halides or triflates, including those that are not sufficiently activated for SNAr. These reactions typically involve the formation of a metal-thiolate complex, followed by oxidative addition of the aryl electrophile and subsequent reductive elimination to form the desired product.
| Reaction Type | Thiol Reactant | Electrophile | Catalyst/Conditions | Product Type |
| Alkylation | 2-Fluoroethane-1-thiolate | Alkyl Halide (e.g., R-Br) | Base | 2-Fluoroethyl alkyl sulfide |
| SNAr | 2-Fluoroethane-1-thiolate | Electron-deficient Aryl Halide | Base | Aryl 2-fluoroethyl sulfide |
| Cross-Coupling | This compound | Aryl Halide (e.g., Ar-I) | Pd or Ni catalyst, Base | Aryl 2-fluoroethyl sulfide |
Controlled Oxidation Pathways to Disulfides and Higher Oxidation States
The sulfur atom in this compound is amenable to a variety of oxidation reactions, allowing for the synthesis of a range of sulfur-containing compounds with distinct properties and reactivities. The controlled oxidation of thiols is a fundamental transformation in organic sulfur chemistry.
Mild oxidizing agents, such as iodine or hydrogen peroxide in stoichiometric amounts, can facilitate the conversion of this compound to its corresponding disulfide, bis(2-fluoroethyl) disulfide. This reaction proceeds through a thiol-disulfide exchange mechanism.
Stronger oxidizing conditions are required to access higher oxidation states of the sulfur atom. For instance, treatment with oxidizing agents like potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding sulfoxide (B87167) (2-fluoroethylsulfinyl)ethane and sulfone (2-fluoroethylsulfonyl)ethane, respectively. The synthesis of sulfonyl fluorides from thiols is a more complex transformation that typically involves oxidative chlorination followed by fluoride exchange.
| Reactant | Oxidizing Agent | Product | Oxidation State of Sulfur |
| This compound | Iodine (I2) | Bis(2-fluoroethyl) disulfide | -1 |
| This compound | m-CPBA (1 equiv.) | (2-Fluoroethylsulfinyl)ethane | 0 |
| This compound | m-CPBA (>2 equiv.) | (2-Fluoroethylsulfonyl)ethane | +2 |
| This compound | Cl2, H2O then KF | 2-Fluoroethanesulfonyl fluoride | +4 |
Radical-Mediated Transformations Utilizing Thiol Intermediates
The thiol group of this compound can participate in radical-mediated reactions, offering a powerful tool for the formation of carbon-sulfur bonds. The relatively weak S-H bond can be homolytically cleaved using radical initiators, such as azobisisobutyronitrile (AIBN), or through photolysis to generate a thiyl radical.
This thiyl radical is a key intermediate that can engage in various transformations. A classic example is the anti-Markovnikov hydrothiolation of alkenes. The 2-fluoroethylthiyl radical can add to an alkene, generating a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of this compound to propagate the radical chain and yield the thioether product.
Thiol-Ene and Thiol-Yne Click Chemistry for Macromolecular Construction
Thiol-ene and thiol-yne reactions are powerful examples of click chemistry, characterized by their high efficiency, selectivity, and mild reaction conditions. These reactions are particularly well-suited for the synthesis of polymers and other macromolecular structures. This compound can serve as a valuable monomer in these polymerization reactions.
In a typical thiol-ene polymerization, this compound can be reacted with a diene or a multifunctional alkene in the presence of a radical initiator. The reaction proceeds via a step-growth mechanism, leading to the formation of a linear or cross-linked polymer with repeating thioether linkages. Similarly, the thiol-yne reaction with diynes or multifunctional alkynes yields vinyl sulfide-containing polymers. The incorporation of the fluoroethyl group can impart unique properties to the resulting macromolecule, such as altered solubility, thermal stability, and hydrophobicity.
| Reaction Type | Monomers | Resulting Linkage | Polymer Properties |
| Thiol-Ene | This compound + Diene | Thioether | Modified solubility, thermal stability |
| Thiol-Yne | This compound + Diyne | Vinyl sulfide | Potential for further functionalization |
Functionalization of Fluorinated Thiol Scaffolds for Complex Molecular Systems
The versatile reactivity of the thiol group in this compound makes it an excellent scaffold for the construction of more complex molecular systems. The thiol can serve as a nucleophile in a variety of reactions, allowing for the introduction of the 2-fluoroethylthio moiety onto a wide range of molecular backbones.
For example, it can undergo S-alkylation with alkyl halides, S-acylation with acyl chlorides, and Michael addition to α,β-unsaturated carbonyl compounds. These reactions provide straightforward access to a diverse array of functionalized thioethers, thioesters, and other sulfur-containing molecules. The presence of the fluorine atom can be strategically utilized to modulate the physicochemical properties of the target molecules, which is of particular interest in medicinal chemistry and materials science.
Sustainable and Green Chemistry Considerations in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. The synthesis and application of this compound are no exception, with researchers exploring greener alternatives to traditional synthetic methods.
Flow Chemistry and Microreactor Technology for Enhanced Reaction Control
Flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing for the synthesis of this compound and its derivatives. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to enhanced reaction control, improved safety, and higher yields.
For instance, the synthesis of thiols from alkyl halides and a sulfur source can be hazardous in batch due to the potential for exothermic reactions and the formation of gaseous byproducts. In a flow system, these risks are minimized. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time can allow for the selective synthesis of the desired thiol, reducing the formation of byproducts like disulfides and sulfides.
Photocatalytic Methods for Selective Thiol Transformations
Photocatalysis has emerged as a powerful tool in green chemistry, enabling selective transformations under mild conditions using visible light as a renewable energy source. In the context of this compound, photocatalytic methods can be employed for various transformations.
For example, the photocatalytic oxidation of this compound to its disulfide can be achieved using a suitable photosensitizer and a mild oxidant, such as air. This avoids the use of stoichiometric, and often harsh, oxidizing agents. Additionally, photocatalysis can be used to drive thiol-ene and thiol-yne reactions, often with greater efficiency and under milder conditions than traditional radical initiation methods.
| Green Chemistry Approach | Key Advantages | Application to this compound |
| Flow Chemistry/Microreactors | Enhanced safety, improved reaction control, higher yields | Synthesis from alkyl halides, controlled oxidation |
| Photocatalysis | Use of renewable energy, mild reaction conditions, high selectivity | Selective oxidation to disulfides, thiol-ene/yne reactions |
Reactivity and Mechanistic Investigations of 2 Fluoroethane 1 Thiol in Chemical Reactions
Nucleophilic Reactivity of the Thiol Group
The thiol group (-SH) is well-known for its nucleophilic character, readily participating in reactions with a wide array of electrophilic species. The sulfur atom's nucleophilicity is influenced by the electronic nature of its molecular environment.
Reactions with Diverse Electrophiles and Carbonyl Compounds
Thiols, in their deprotonated thiolate form (RS⁻), are potent nucleophiles that react with electrophiles such as alkyl halides via S_N2 reactions to form sulfides. libretexts.org They also add to carbonyl compounds, like aldehydes and ketones, to generate hemithioacetals and thioacetals, respectively. researchgate.net
For 2-fluoroethane-1-thiol (B6154727), the strong electron-withdrawing inductive effect of the neighboring fluorine atom is expected to decrease the electron density on the sulfur atom. This reduction in electron density lowers the nucleophilicity of the thiol group compared to its non-fluorinated analog, ethanethiol (B150549). Consequently, reactions with electrophiles may require more forcing conditions or stronger bases to facilitate the formation of the more reactive thiolate anion. Despite this reduced reactivity, this compound can still be expected to react with a range of electrophiles.
Table 1: Representative Nucleophilic Reactions of Thiols
| Reaction Type | Electrophile Example | Product Type | General Conditions |
|---|---|---|---|
| S_N2 Alkylation | Alkyl Halide (R'-X) | Thioether (R-S-R') | Base (e.g., NaH, K₂CO₃), Aprotic Solvent |
| Thioacetal Formation | Aldehyde (R'CHO) | Thioacetal (R'CH(SR)₂) | Acid Catalyst (e.g., Lewis or Brønsted acid) |
| Michael Addition | α,β-Unsaturated Ketone | β-Thioether Ketone | Base or Nucleophilic Catalyst |
This table illustrates general reactions; specific conditions for this compound may vary.
Addition Reactions to Unsaturated Systems (e.g., Michael Additions)
The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the thio-Michael reaction, is a powerful carbon-sulfur bond-forming method. masterorganicchemistry.comlibretexts.org This reaction can be catalyzed by either a base, which deprotonates the thiol to the more nucleophilic thiolate, or a nucleophilic catalyst. The general mechanism involves the attack of the sulfur nucleophile on the β-carbon of the unsaturated system. researchgate.netresearchgate.net
Table 2: Examples of Michael Acceptors for Thiol Addition
| Michael Acceptor Class | Example | Product of Addition with R-SH |
|---|---|---|
| α,β-Unsaturated Ketones | Methyl vinyl ketone | 4-(Alkylthio)butan-2-one |
| α,β-Unsaturated Esters | Ethyl acrylate | Ethyl 3-(alkylthio)propanoate |
| α,β-Unsaturated Nitriles | Acrylonitrile | 3-(Alkylthio)propanenitrile |
This table provides examples of Michael acceptors that readily react with thiols.
Radical Reactivity of this compound
Beyond its nucleophilic character, the thiol group can also participate in radical reactions. The relatively weak S-H bond makes thiols excellent precursors for thiyl radicals.
Generation and Characterization of Thiyl Radicals
Thiyl radicals (RS•) are readily generated from their corresponding thiols (RSH) through the homolytic cleavage of the sulfur-hydrogen bond. wikipedia.org The bond dissociation energy of an S-H bond is significantly lower than that of C-H or C-C bonds, facilitating its selective cleavage. mdpi.comrushim.ru Common methods for generating thiyl radicals include:
Hydrogen abstraction: Using a radical initiator, such as azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition generates carbon-centered radicals that abstract the hydrogen atom from the thiol. wikipedia.org
Photolysis: Direct irradiation with UV light can provide the energy needed to break the S-H bond. mdpi.com
Electron transfer: One-electron oxidation of the thiol or thiolate can also produce the thiyl radical. mdpi.com
The resulting 2-fluoroethylthiyl radical (FCH₂CH₂S•) would be a key reactive intermediate. Thiyl radicals are often characterized using Electron Spin Resonance (ESR) spectroscopy, which can detect the unpaired electron and provide information about its environment. rsc.org The ESR spectra of thiyl radicals typically exhibit a characteristic anisotropy due to the spin-orbit coupling of the unpaired electron with the sulfur atom. rsc.org
Homolytic Cleavage and Addition Reactions
Once formed, the 2-fluoroethylthiyl radical can undergo several characteristic reactions, most notably addition to unsaturated systems in what is known as the thiol-ene reaction. mdpi.commdpi.com This process involves the addition of the thiyl radical to an alkene or alkyne, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, propagating a radical chain reaction and forming a thioether product. mdpi.com
The addition of the thiyl radical to an unsymmetrical alkene is regioselective, typically occurring at the less substituted carbon to produce the more stable carbon-centered radical (anti-Markovnikov addition). mdpi.com The reversibility of the thiol-ene reaction means that the product distribution can be influenced by thermodynamic factors. mdpi.com
Table 3: Radical-Mediated Thiol-Ene Reaction
| Alkene | Initiator | Product of Addition with FCH₂CH₂SH | Regioselectivity |
|---|---|---|---|
| Styrene | AIBN, Δ or hν | 1-Fluoro-2-(2-phenylethylthio)ethane | Anti-Markovnikov |
| 1-Octene | AIBN, Δ or hν | 1-Fluoro-2-(octylthio)ethane | Anti-Markovnikov |
This table illustrates the expected products from the radical addition of this compound to various alkenes.
Influence of Fluorine Substitution on Thiol Reactivity
The substitution of a hydrogen atom with fluorine at the β-position to the thiol group has a pronounced impact on the molecule's reactivity.
The primary influence is the strong inductive electron-withdrawing effect (-I) of the fluorine atom. This effect has several consequences:
Increased Acidity: The -I effect polarizes the S-H bond and stabilizes the resulting thiolate anion (FCH₂CH₂S⁻) upon deprotonation. This leads to a lower pKa for this compound compared to ethanethiol, making it a stronger acid.
Decreased Nucleophilicity: The same inductive effect that increases acidity simultaneously reduces the electron density on the sulfur atom. This makes the neutral thiol less nucleophilic. While the corresponding thiolate is more readily formed, its own nucleophilicity might also be slightly attenuated compared to the ethanethiolate anion. Studies on fluorinated aromatic thiols have shown that fluorination can significantly reduce electron transfer rates at molecule-metal interfaces. acs.org
Altered Reaction Pathways: The high strength of the C-F bond compared to the C-H bond can influence the outcomes of decomposition or fragmentation reactions. acs.org In studies of related fluorinated thiolates on metal surfaces, different decomposition pathways were observed compared to their non-fluorinated analogues, sometimes leading to the formation of fluorinated alkenes. acs.org
Table 4: Comparative Properties of Ethanethiol vs. This compound
| Property | Ethanethiol (CH₃CH₂SH) | This compound (FCH₂CH₂SH) | Influence of Fluorine |
|---|---|---|---|
| Acidity (pKa) | ~10.6 | Expected to be < 10.6 | Increased acidity due to inductive stabilization of the thiolate. |
| Nucleophilicity of Thiol | Baseline | Lower | Decreased due to electron-withdrawing -I effect. |
| S-H Bond Dissociation Energy | ~87 kcal/mol | Expected to be similar | Relatively unaffected by β-substitution. mdpi.com |
Data for this compound are predicted based on established chemical principles.
Electronic Effects and Inductive Properties of the Vicinal Fluorine Atom
The presence of a fluorine atom on the carbon adjacent to the thiol group in this compound significantly influences its chemical reactivity through powerful electronic effects. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) is a dominant feature. acs.orgnih.gov This effect decreases the electron density on the neighboring carbon and, to a lesser extent, on the sulfur atom.
The inductive withdrawal of electron density by the vicinal fluorine atom has several important consequences:
Increased Acidity of the Thiol Proton: The electron-withdrawing nature of fluorine stabilizes the thiolate anion (RS⁻) formed upon deprotonation. This stabilization increases the acidity (lowers the pKa) of the thiol proton in this compound compared to its non-fluorinated analog, ethane-1-thiol. cas.cn While specific pKa data for this compound is not readily available in the searched literature, the trend of increasing acidity with fluorine substitution is a well-established principle in organic chemistry. nih.gov
Modulation of Nucleophilicity: The reduced electron density on the sulfur atom diminishes its nucleophilicity compared to non-fluorinated thiols. However, the corresponding thiolate anion, once formed, remains a potent nucleophile. libretexts.org The interplay between the inductive effect on the neutral thiol and the reactivity of the thiolate anion is crucial in determining reaction outcomes.
Influence on Oxidation Potential: The electron-withdrawing fluorine atom makes the sulfur atom more electron-deficient and thus more resistant to oxidation. Thiols can be oxidized to various species, including disulfides, sulfoxides, and sulfonic acids. smolecule.comresearchgate.net The higher oxidation potential of this compound means that more stringent oxidizing conditions may be required compared to ethane-1-thiol.
The interplay of these electronic effects is critical in understanding the reactivity patterns of this compound in various chemical transformations.
Stereoelectronic and Conformational Control in Reaction Pathways
The vicinal arrangement of fluorine and sulfur in this compound gives rise to significant stereoelectronic interactions that dictate its conformational preferences and, consequently, its reaction pathways. A key phenomenon is the "gauche effect," where a conformation with the fluorine and sulfur atoms in a gauche relationship (dihedral angle of approximately 60°) is favored over the anti conformation. ufla.brresearchgate.net
This preference is attributed to a combination of stabilizing hyperconjugative interactions and electrostatic effects. researchgate.netresearchgate.net Specifically, hyperconjugation involves the donation of electron density from the C-H bonding orbitals (σC-H) to the antibonding orbital of the C-F bond (σ*C-F). researchgate.net This interaction is maximized in the gauche conformation.
Impact on Reactivity:
The conformational preference of this compound has a direct impact on its reactivity:
Control of Reaction Stereochemistry: For reactions occurring at or adjacent to the stereogenic center (if applicable), the preferred gauche conformation can lead to specific stereochemical outcomes. The trajectory of an approaching reagent will be influenced by the spatial arrangement of the fluorine and thiol groups.
Modulation of Intramolecular Reactions: In reactions where the thiol group or a derivative participates in an intramolecular cyclization, the gauche preference will influence the feasibility and rate of ring formation by pre-organizing the molecule into a reactive conformation.
Enzyme-Substrate Interactions: In a biochemical context, the defined conformation of fluorinated molecules can lead to specific binding orientations within an enzyme's active site, influencing metabolic stability and biological activity. researchgate.net
Computational studies on related β-fluorinated sulfides, sulfoxides, and sulfones have consistently shown a preference for the gauche arrangement of the F-C-C-S fragment, both in the solid state and in solution. researchgate.net This provides strong evidence that this compound will also exhibit this conformational bias, a critical factor in predicting its behavior in chemical reactions.
| Interaction | Description | Effect on Conformation |
| Gauche Effect | Preference for a gauche arrangement between vicinal electronegative substituents. | Stabilizes the gauche conformer of this compound. |
| Hyperconjugation | Electron donation from σC-H bonding orbitals to the σ*C-F antibonding orbital. | A primary driving force for the gauche effect. researchgate.net |
| Electrostatic Interactions | Dipole-dipole interactions between the polar C-F and C-S bonds. | Contributes to the overall conformational preference. |
Electrochemical Transformations and Electrofluorination of Thiols
Electrochemical methods offer a powerful and environmentally benign platform for the transformation of organosulfur compounds, including thiols. researchgate.net These methods can drive reactions that are often difficult to achieve with conventional chemical reagents.
Anodic and Cathodic Reaction Pathways of this compound
The electrochemical behavior of this compound is characterized by distinct anodic and cathodic reaction pathways.
Anodic Reactions (Oxidation):
At the anode, this compound undergoes oxidation. A common initial step in the anodic oxidation of thiols is the formation of a disulfide. nih.gov This process involves the generation of a thiyl radical, which then dimerizes.
Further oxidation at the anode can lead to the formation of sulfonyl fluorides, a valuable class of compounds in medicinal and agrochemical chemistry. acs.org The electrochemical synthesis of sulfonyl fluorides from thiols has been demonstrated using a fluoride (B91410) source like potassium fluoride (KF). nih.govacs.org The proposed mechanism involves the initial oxidation of the thiol to a disulfide, which is then further oxidized to a radical cation. This intermediate can then react with fluoride ions to yield a sulfenyl fluoride, which is subsequently oxidized to the final sulfonyl fluoride. nih.gov
Cathodic Reactions (Reduction):
Information specifically on the cathodic reactions of this compound is limited in the provided search results. In general, the C-S and C-F bonds could be subject to reductive cleavage under specific cathodic conditions, though this would likely require significant overpotential. The thiol group itself is not typically reduced under standard electrochemical conditions.
Formation of Perfluorinated Alkylsulfur Species
Electrochemical fluorination (ECF), often referred to as the Simons process, is a powerful technique for the synthesis of perfluorinated compounds. cecri.res.in This process typically employs anhydrous hydrogen fluoride (AHF) as both the solvent and the fluorine source. thieme-connect.de When a thiol like this compound is subjected to ECF, the hydrogen atoms on the carbon backbone are replaced with fluorine atoms, leading to the formation of perfluorinated alkylsulfur species. thieme-connect.de
The general reaction can be represented as: CH₂FCH₂SH + HF (excess) --(electrolysis)--> CF₃CF₂SF₅ + other perfluorinated products
During ECF of sulfur-containing compounds, the sulfur atom is often oxidized to its highest oxidation state, sulfur(VI), resulting in the formation of a pentafluorosulfanyl (SF₅) group. thieme-connect.de Therefore, the electrochemical perfluorination of this compound would be expected to yield perfluoroethanesulfur pentafluoride (CF₃CF₂SF₅) as a major product. The process also tends to cause some fragmentation of the carbon chain, leading to a mixture of perfluorinated products. cecri.res.in
The yield and product distribution in ECF are highly dependent on the reaction conditions, including voltage, current density, temperature, and the presence of additives. google.comoakwoodchemical.com
| Electrochemical Process | Typical Reactants | Major Products from this compound (Predicted) | Key Features |
| Anodic Oxidation | Thiol, Fluoride source (e.g., KF) | 2-Fluoroethanesulfonyl fluoride | Avoids stoichiometric oxidants, direct use of thiols. nih.gov |
| Electrochemical Perfluorination (ECF) | Thiol, Anhydrous HF | Perfluoroethanesulfur pentafluoride (CF₃CF₂SF₅) | Replacement of all H atoms with F, oxidation of sulfur to SF₅. thieme-connect.de |
Computational and Theoretical Studies of 2 Fluoroethane 1 Thiol
Quantum Chemical Characterization of Electronic Structure
The electronic structure of 2-fluoroethane-1-thiol (B6154727) has been a subject of theoretical investigation to understand its bonding, reactivity, and conformational preferences. These studies employ a range of quantum chemical methods to provide a detailed picture of the molecule's electronic landscape.
Electronic Structure and Bonding Analysis (e.g., using DFT, Ab Initio, Coupled Cluster Theory)
Various computational methods have been utilized to analyze the electronic structure and bonding in molecules analogous to this compound, such as 1,2-difluoroethane (B1293797). nih.govresearchgate.netacs.org Density Functional Theory (DFT) methods, particularly with functionals like B3LYP, are commonly used for these types of analyses. nih.govresearchgate.netnih.gov For more accurate energy calculations, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. acs.orgnih.gov For instance, studies on similar systems have used the "gold standard" DLPNO-CCSD(T)/cc-pVTZ level of theory for single-point energy calculations on geometries optimized at the B3LYP-D3BJ/def2-SVP level. nih.gov
Natural Bond Orbital (NBO) analysis is a powerful tool used in conjunction with these quantum chemical calculations to interpret the bonding in terms of localized orbitals and to quantify hyperconjugative interactions. nih.govresearchgate.netwisc.edu This analysis helps in understanding the delocalization of electron density from donor (bonding) to acceptor (antibonding) orbitals, which plays a crucial role in the molecule's stability and conformational preferences. nih.govrsc.org
Conformational Analysis and Energetics
The study of the different spatial arrangements of atoms in this compound, known as conformers, and their relative energies is crucial for understanding its chemical behavior.
Rotational Isomerism and Determination of Energy Barriers
Like ethane, this compound can exist in different rotational isomers (rotamers) due to rotation around the C-C single bond. researchgate.netrsc.org The two primary staggered conformations are the anti and gauche forms. upenn.edu In the anti conformation, the fluorine and sulfur atoms are positioned 180° apart, while in the gauche conformation, they are approximately 60° apart. upenn.edu
Computational methods are extensively used to determine the relative stabilities of these conformers and the energy barriers for their interconversion. researchgate.netresearchgate.net By calculating the potential energy surface as a function of the F-C-C-S dihedral angle, the minimum energy conformations (corresponding to the stable rotamers) and the transition states (corresponding to the energy barriers) can be identified. For example, in the related molecule 1,2-difluoroethane, the gauche conformer is found to be more stable than the anti conformer. researchgate.netupenn.edu The energy difference between the conformers and the rotational barriers can be quantified using various levels of theory, with higher-level methods providing more accurate results. nih.gov
Investigation of the Sulfur-Fluorine Gauche Effect and its Stereoelectronic Basis
A key feature of the conformational preference in molecules like this compound is the "gauche effect," where the gauche conformer is unusually stable, sometimes even more so than the anti conformer. nih.govpku.edu.cn The fluorine gauche effect, well-documented for 1,2-difluoroethane, has been extended to systems containing third-period elements like sulfur. rsc.orgnih.gov This phenomenon is referred to as the sulfur-fluorine gauche effect. nih.govpku.edu.cn
The stereoelectronic basis for this effect is attributed to a combination of factors. nih.govresearchgate.net Synergy between experimental and computational studies has shown that the gauche effect is particularly pronounced when the sulfur atom is in a more electropositive state, such as in sulfoxides (S+-O−) and sulfones (SO2). nih.govrsc.org However, in β-fluorosulfides, a slight preference for the anti conformation has been observed in some computational studies. nih.gov
Analysis of Hyperconjugative and Electrostatic Interactions
The stability of the gauche conformer in F-C-C-X systems is often explained by hyperconjugative and electrostatic interactions. nih.govresearchgate.net
Hyperconjugation: This involves the delocalization of electron density from a filled bonding orbital (donor) to an adjacent empty or partially filled antibonding orbital (acceptor). rsc.orgeoquimica.com In the context of the gauche effect in fluorinated ethanes, the primary hyperconjugative interaction is considered to be the donation from a σ(C-H) bonding orbital to an anti-periplanar σ(C-F) antibonding orbital (σC-H → σC-F). nih.govnih.govresearchgate.net This interaction is stabilizing and is maximized at a dihedral angle of 180° between the donor and acceptor orbitals, which corresponds to a gauche arrangement of the F and S atoms. rsc.org Natural Bond Orbital (NBO) analysis is a key computational tool for quantifying the strength of these hyperconjugative interactions. nih.govwisc.eduacs.org
Electrostatic Interactions: Electrostatic forces, including dipole-dipole and Coulombic interactions, also play a significant role. nih.govresearchgate.net The polarized C-F and C-S bonds create local dipoles, and their interaction can either stabilize or destabilize a particular conformation. It has been proposed that the fluorine/sulfur gauche effect is primarily driven by electrostatic interactions, contributing 63-75% of the stabilizing interactions, with orbital interactions (including hyperconjugation) contributing the remaining 22-41%. nih.govresearchgate.net
Theoretical Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which are essential for their identification and characterization. By modeling the behavior of this compound at the quantum level, it is possible to forecast its vibrational and nuclear magnetic resonance spectra.
Vibrational Frequency Calculations (IR, Raman) for Conformational Assignment
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly sensitive to molecular structure and conformation. Theoretical calculations of vibrational frequencies are instrumental in assigning spectral features to specific molecular motions and in distinguishing between different conformers.
For this compound, distinct vibrational spectra are predicted for the anti and gauche conformers. The primary differences are expected in the regions of C-C, C-S, and C-F stretching, as well as in the lower frequency bending and torsional modes. By analyzing computational data from ethanethiol (B150549) and 1,2-difluoroethane, a representative set of vibrational frequencies for the key modes of this compound can be estimated. researchgate.netnih.govresearchgate.netacs.orgohio-state.eduresearchgate.net
The C-S and C-F stretching frequencies are particularly diagnostic. In the gauche conformer, the proximity of the electronegative fluorine and the sulfur atom can lead to subtle electronic effects that would slightly alter these frequencies compared to the anti conformer. Similarly, the C-C stretching vibration and various CH₂ rocking, wagging, and twisting modes will show conformational dependence. The S-H stretch, typically appearing around 2500-2600 cm⁻¹, is also expected to show a small shift between the two conformers. acs.org
Table 1: Representative Calculated Vibrational Frequencies (cm⁻¹) for Conformers of this compound This table is a representation based on data from analogous compounds like ethanethiol and 1,2-difluoroethane and serves as a predictive guide.
| Vibrational Mode | Gauche Conformer (cm⁻¹) | Anti Conformer (cm⁻¹) |
| C-H Stretch | 2950 - 3050 | 2950 - 3050 |
| S-H Stretch | ~2580 | ~2585 |
| CH₂ Scissoring | 1440 - 1460 | 1440 - 1460 |
| CH₂ Wagging | 1250 - 1300 | 1250 - 1300 |
| C-F Stretch | ~1050 | ~1040 |
| C-C Stretch | ~970 | ~990 |
| CH₂ Rocking | 800 - 900 | 800 - 900 |
| C-S Stretch | ~680 | ~700 |
| C-C Torsion | ~150 | ~120 |
Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Predictions
NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. Theoretical predictions of NMR chemical shifts (δ) and spin-spin coupling constants (J) are crucial for interpreting complex spectra and for conformational analysis.
For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide a wealth of structural information. The chemical shifts of the protons and carbons in the ethyl group would be significantly influenced by the adjacent fluorine and thiol groups. The electronegative fluorine atom will cause a deshielding effect, shifting the signals of the adjacent protons (on C1) and the C1 carbon itself downfield (to higher ppm values). pdx.edu The thiol group also exerts a deshielding effect, though typically less pronounced than that of fluorine.
The conformational equilibrium between the gauche and anti forms will influence the observed NMR parameters. In the gauche conformer, the through-space interaction between the fluorine and sulfur atoms can lead to different chemical shifts compared to the more extended anti conformer. The vicinal coupling constants (³J), particularly between protons on adjacent carbons (³JHH), are highly dependent on the dihedral angle and are a key tool for determining conformational populations in solution. researchgate.net Similarly, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants are expected to show conformational dependence. researchgate.netrsc.org
Table 2: Predicted NMR Chemical Shift Ranges (ppm) and Key Coupling Constants (Hz) for this compound This table presents estimated values based on general principles and data from related fluoroalkanes and thiols.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H (F-CH₂-) | 4.2 - 4.7 | Deshielded by fluorine. |
| ¹H (-CH₂-SH) | 2.6 - 3.0 | Deshielded by fluorine and sulfur. |
| ¹H (-SH) | 1.0 - 1.8 | Variable, depends on solvent and concentration. |
| ¹³C (F-CH₂) | 80 - 85 | Strong deshielding by fluorine. |
| ¹³C (-CH₂-SH) | 25 - 30 | Moderate deshielding. |
| ¹⁹F | -210 to -230 | Typical range for primary fluoroalkanes. |
| Coupling Constant | Predicted Value (Hz) | Notes |
| ²JHF | 45 - 50 | Geminal coupling. |
| ³JHH | 5 - 8 | Vicinal coupling, average of gauche/anti. |
| ³JHF | 15 - 25 | Vicinal coupling, highly conformation-dependent. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful method for investigating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the factors that control reactivity. nih.gov For this compound, key reactions would involve the nucleophilic thiol group.
Transition State Characterization and Reaction Pathway Mapping
The thiol group is a potent nucleophile, especially in its deprotonated thiolate form (RS⁻). Reactions of this compound would likely proceed via nucleophilic attack on an electrophilic center. Computational studies on the reactions of simple thiols, like methanethiol, with various electrophiles (e.g., Michael acceptors, alkyl halides) have mapped out the potential energy surfaces for these processes. nih.govacs.org
For a reaction such as the addition of this compound to an activated alkene (a thiol-ene or Michael addition), computational modeling can identify the transition state structure. rsc.orgwikipedia.org This involves the formation of a new carbon-sulfur bond and, in a subsequent step, proton transfer to the carbon framework. The geometry of the transition state, including the lengths of the forming and breaking bonds, can be precisely calculated. researchgate.net The presence of the fluorine atom in this compound would influence the stability of any charged intermediates or transition states through inductive effects. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified transition state connects the reactants and products on the potential energy surface.
Determination of Kinetic and Thermodynamic Profiles for Reactions
Beyond mapping the reaction pathway, computational chemistry can quantify the thermodynamics (e.g., reaction enthalpy, Gibbs free energy) and kinetics (e.g., activation energy) of a reaction. nih.govacs.org The activation energy (Ea or ΔG‡), which is the energy barrier that must be overcome for the reaction to occur, can be determined from the energy difference between the reactants and the transition state. This value is critical for predicting the reaction rate.
In the case of this compound reacting as a nucleophile, the electron-withdrawing nature of the fluorine atom would be expected to slightly decrease the nucleophilicity of the thiol group compared to ethanethiol by stabilizing the reactant molecule. This would likely lead to a slightly higher activation barrier for reactions initiated by the neutral thiol. However, the acidity of the S-H bond may be increased, facilitating the formation of the more reactive thiolate anion.
Computational studies on analogous systems indicate that thiol addition reactions are generally thermodynamically favorable, with negative enthalpies and Gibbs free energies of reaction. nih.gov A representative kinetic and thermodynamic profile can be constructed, showing the relative energies of reactants, transition states, intermediates, and products, providing a complete picture of the reaction energetics.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoroethane 1 Thiol
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 2-fluoroethane-1-thiol (B6154727). These vibrations are unique to the molecule's structure and provide a characteristic fingerprint.
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds.
The FT-IR spectrum of this compound is characterized by several key absorption bands:
C-H Stretching: Alkanes typically exhibit C-H stretching vibrations in the 2850–3000 cm⁻¹ region. libretexts.org For this compound, these bands confirm the presence of the ethyl backbone.
S-H Stretching: The thiol group (-SH) displays a characteristic weak stretching absorption band in the range of 2550–2600 cm⁻¹. The disappearance of this peak upon substitution or reaction at the thiol group can be monitored by FT-IR. researchgate.net
C-F Stretching: The presence of the fluorine atom is confirmed by a strong absorption band typically found between 1000 and 1400 cm⁻¹. Specifically for a C-F bond in a fluoroalkane, this stretch is often observed in the 1080–1150 cm⁻¹ range.
C-S Stretching: The carbon-sulfur bond gives rise to a weak absorption in the 600–800 cm⁻¹ region.
CH₂ Bending: The scissoring or bending vibrations of the methylene (B1212753) (CH₂) groups are typically observed around 1450-1470 cm⁻¹. libretexts.org
The analysis of these characteristic peaks in an FT-IR spectrum allows for the unambiguous identification of the primary functional groups present in this compound. spectroscopyonline.com
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | Stretching | 2850-3000 | Medium-Strong |
| S-H (thiol) | Stretching | 2550-2600 | Weak |
| C-F (fluoroalkane) | Stretching | 1080-1150 | Strong |
| C-S (thiol) | Stretching | 600-800 | Weak-Medium |
| CH₂ | Bending (Scissoring) | 1450-1470 | Medium |
Note: The exact positions of these bands can be influenced by the molecular environment and physical state of the sample.
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in the polarizability of a bond. This technique is particularly useful for analyzing symmetric non-polar bonds and for measurements in aqueous solutions due to the weak Raman scattering of water.
In the Raman spectrum of this compound, the S-H and C-S stretching vibrations, which are often weak in IR spectra, can provide more distinct signals. Raman spectroscopy is a valuable tool for creating a unique vibrational fingerprint of the molecule. spectroscopyonline.com
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver, by orders of magnitude. researchgate.net For this compound, SERS can be employed to study its interaction with metallic surfaces, which is relevant in fields such as sensor development and catalysis. The thiol group has a strong affinity for these metals, allowing for straightforward sample preparation for SERS analysis.
In-situ Monitoring: The non-destructive nature and rapid data acquisition of Raman spectroscopy make it an excellent choice for in-situ monitoring of chemical reactions involving this compound. spectroscopyonline.com For example, it can be used to track the progress of reactions where the thiol group is consumed, such as in the formation of thioethers or disulfides, by observing the disappearance of the S-H band or the appearance of new characteristic bands. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the specific electronic environment of each nucleus.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. For this compound (FCH₂CH₂SH), the ¹H NMR spectrum is expected to show two complex multiplets due to coupling between the protons and the fluorine atom, as well as with each other.
The protons on the carbon adjacent to the fluorine atom (FCH₂) will be significantly deshielded and will appear further downfield. They will be split by the adjacent CH₂ protons and the fluorine atom.
The protons on the carbon adjacent to the sulfur atom (CH₂SH) will appear further upfield compared to the FCH₂ protons. They will be split by the adjacent FCH₂ protons and the thiol proton.
The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in the molecule. The spectrum of this compound will show two distinct signals, both of which will be split into doublets due to coupling with the fluorine atom (¹JCF and ²JCF).
The carbon directly bonded to the fluorine atom (C-1) will appear at a significantly downfield chemical shift due to the high electronegativity of fluorine.
The carbon bonded to the sulfur atom (C-2) will appear at a more upfield position.
The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronegativity of the neighboring atoms. oregonstate.educompoundchem.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | FCH₂- | ~4.5 - 5.0 | Triplet of triplets |
| ¹H | -CH₂SH | ~2.7 - 3.2 | Triplet of triplets |
| ¹H | -SH | Variable (1.0 - 2.5) | Broad singlet |
| ¹³C | FCH₂- | ~80 - 85 | Doublet (due to ¹JCF) |
| ¹³C | -CH₂SH | ~20 - 25 | Doublet (due to ²JCF) |
Note: These are predicted values and can vary based on the solvent and other experimental conditions.
¹⁹F NMR is a highly sensitive technique that directly probes the fluorine nucleus. beilstein-journals.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals and a wide chemical shift range, making it exceptionally sensitive to changes in the local electronic environment. nih.govalfa-chemistry.com For this compound, the ¹⁹F NMR spectrum would show a single signal, which would be a triplet due to coupling with the two adjacent protons on the same carbon. The chemical shift of this signal provides a unique identifier for the fluoroethane (B3028841) moiety. The typical chemical shift range for alkyl fluorides is between -200 and -240 ppm relative to a CFCl₃ standard.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, multidimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the signals for the FCH₂ and CH₂SH protons, confirming their adjacent positions in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. hmdb.ca An HSQC spectrum of this compound would show a correlation between the FCH₂ proton signal and the C-1 carbon signal, and another correlation between the CH₂SH proton signal and the C-2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. libretexts.org In the case of this compound, an HMBC spectrum would show a correlation between the FCH₂ protons and the C-2 carbon, and between the CH₂SH protons and the C-1 carbon, further confirming the connectivity of the carbon backbone. It would also show correlations from the protons to the thiol-bearing carbon.
By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. youtube.comyoutube.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone in the analytical characterization of this compound, providing critical insights into its molecular mass and structural features.
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C2H5FS), the theoretical monoisotopic mass has been computed to be 80.00959950 Da. nih.gov Experimental determination via HRMS would aim to verify this value, typically with a mass accuracy in the low parts-per-million (ppm) range. This precision allows for the clear differentiation of this compound from other compounds that may have the same nominal mass but different elemental formulas. nih.govnorthumbria.ac.ukbrentford.hounslow.sch.uk
The precise mass measurement is achieved by comparing the ion's time-of-flight or cyclotron frequency to that of a known standard. A hypothetical HRMS data table for this compound is presented below, illustrating the expected precision.
| Parameter | Value |
| Molecular Formula | C2H5FS |
| Theoretical Monoisotopic Mass (Da) | 80.00959950 |
| Hypothetical Experimental Mass (Da) | 80.0096 |
| Mass Difference (mDa) | +0.0004005 |
| Mass Accuracy (ppm) | 5 |
The molecular ion peak (M+) for this compound would be expected at m/z = 80. The fragmentation process would likely involve the following key bond cleavages:
α-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common pathway for thiols, leading to the loss of the CH2F radical. This would result in a fragment ion at m/z = 47, corresponding to [CH2SH]+. This is often a prominent peak in the mass spectra of primary thiols.
Loss of the thiol group: Cleavage of the C-S bond would lead to the loss of the SH radical, generating a fluoroethyl cation [C2H4F]+ at m/z = 47.
Loss of HF: The elimination of a molecule of hydrogen fluoride (B91410) (HF) is a characteristic fragmentation for fluoroalkanes, which would produce a fragment at m/z = 60, corresponding to the ethenethiol radical cation [C2H4S]+•.
Loss of H2S: Elimination of hydrogen sulfide (B99878) could also occur, leading to a fragment at m/z = 46, corresponding to the vinyl fluoride radical cation [C2H3F]+•.
A predicted major fragmentation pathway is summarized in the table below:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
| 80 | 47 | •CH2F | [CH2SH]+ |
| 80 | 47 | •SH | [CH2CHF]+ |
| 80 | 60 | HF | [CH2=CHS]+• |
| 80 | 46 | H2S | [CH2=CHF]+• |
X-ray Diffraction and Surface Science Techniques
While X-ray diffraction is primarily used for determining the crystal structure of solid materials, and surface science techniques probe the properties of molecules at interfaces, both can offer valuable information for a comprehensive understanding of this compound.
Given that this compound is a liquid at room temperature, single-crystal X-ray diffraction would require cryogenic techniques to grow a suitable crystal. If a crystal structure were obtained, it would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the thiol group or dipole-dipole interactions involving the C-F bond. mdpi.comresearchgate.net Studies on related fluorinated organic compounds have demonstrated the power of X-ray diffraction in elucidating conformational preferences, such as the gauche effect observed in some fluoroalkanes. researchgate.net
Surface science techniques, such as X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM), could be employed to study the behavior of this compound when adsorbed onto a surface. pageplace.deuni-ulm.degoogle.combiolinscientific.com For instance, thiols are well-known to form self-assembled monolayers (SAMs) on gold surfaces. nih.gov Investigating the adsorption of this compound on a gold substrate could reveal details about the S-Au bonding, the orientation of the fluoroethyl group, and the packing of the molecules in the monolayer. nih.gov XPS would be able to identify the elemental composition at the surface and provide information about the chemical states of carbon, sulfur, and fluorine.
| Technique | Potential Information for this compound |
| Single-Crystal X-ray Diffraction | Precise bond lengths (C-F, C-S, S-H), bond angles, intermolecular interactions, and conformational analysis in the solid state. mdpi.comresearchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of atoms (C, S, F) in adsorbed layers. pageplace.de |
| Scanning Tunneling Microscopy (STM) | Visualization of molecular packing and orientation in self-assembled monolayers on conductive substrates. pageplace.debiolinscientific.com |
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uh.eduuol.deuni-ulm.de This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure-property relationships. uhu-ciqso.es
While a specific crystal structure for this compound is not publicly available, we can predict its key structural parameters based on data from related organofluorine compounds and alkanethiols. The analysis of such structures reveals that the molecular conformation and crystal packing are significantly influenced by the electronic and steric properties of the fluorine atom and the thiol group. rsc.org
Predicted Molecular Geometry and Crystal Packing: The crystal structure of this compound would be expected to exhibit a gauche conformation due to the gauche effect often observed in 1,2-disubstituted ethanes, particularly with electronegative substituents like fluorine. The crystal packing would likely be influenced by a combination of van der Waals forces and weak hydrogen bonds, such as C-H···F and C-H···S interactions, which would dictate the supramolecular assembly. rsc.org
Below is a table of predicted crystallographic parameters for this compound, derived from typical values for similar small organic molecules. researchgate.netwikipedia.orgchinesechemsoc.org
| Parameter | Predicted Value/Range | Description |
| Bond Lengths | ||
| C-F | ~1.4 Å | The carbon-fluorine bond is notably strong and short due to the high electronegativity of fluorine. wikipedia.org |
| C-S | ~1.8 Å | The carbon-sulfur single bond length is typical for thiol compounds. |
| C-C | ~1.5 Å | The carbon-carbon single bond length is standard for alkanes. |
| S-H | ~1.3 Å | The sulfur-hydrogen bond length in the thiol group. |
| Bond Angles | ||
| F-C-C | ~109.5° | Tetrahedral geometry around the carbon atom bonded to fluorine. |
| C-C-S | ~109.5° | Tetrahedral geometry around the carbon atom bonded to sulfur. |
| C-S-H | ~96° | The bond angle in the thiol group is typically less than the ideal tetrahedral angle. |
| Torsion Angle | ||
| F-C-C-S | ~60-70° | A gauche conformation is anticipated due to the stabilizing gauche effect. |
| Intermolecular Contacts | >2.7 Å | Close C-H···F contacts are expected to be a significant factor in the crystal packing, influencing the overall solid-state architecture. rsc.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. harvard.edu For this compound, XPS would be invaluable in confirming its elemental makeup and the chemical environment of each atom, particularly when immobilized on a surface.
An XPS analysis of this compound would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its oxidation state.
Expected XPS Data: The high-resolution XPS spectra would provide detailed information about the chemical bonding.
C 1s Spectrum: The C 1s region would be deconvoluted into two main peaks, corresponding to the carbon atom bonded to fluorine (C-F) and the carbon atom bonded to sulfur (C-S). The C-F peak would appear at a higher binding energy due to the high electronegativity of fluorine, which withdraws electron density from the carbon atom. eag.comresearchgate.net
S 2p Spectrum: The S 2p spectrum would show a doublet (S 2p3/2 and S 2p1/2) characteristic of a thiol group. If the thiol chemisorbs onto a metal surface like gold, a shift in the binding energy to lower values would be observed, indicating the formation of a thiolate bond.
F 1s Spectrum: The F 1s spectrum is expected to show a single, sharp peak at a high binding energy, confirming the presence of fluorine in an organic C-F bond. thermofisher.com
The following table presents the predicted binding energies for the core level spectra of this compound.
| Core Level | Chemical State | Predicted Binding Energy (eV) | Notes |
| C 1s | C-S | ~285.5 eV | The binding energy for a carbon atom single-bonded to a sulfur atom. |
| C-F | ~287.0 eV | A significant shift to higher binding energy is expected due to the highly electronegative fluorine atom. eag.comthermofisher.com | |
| S 2p | S-H (Thiol) | ~163.5 eV (S 2p3/2) | Characteristic binding energy for a free thiol group. |
| S-Au (Thiolate) | ~162.0 eV (S 2p3/2) | Upon binding to a gold surface, a shift to lower binding energy indicates the formation of a gold-thiolate bond. | |
| F 1s | C-F | ~687.0 eV | Typical binding energy for fluorine in a covalent carbon-fluorine bond. thermofisher.com |
Grazing Incidence X-ray Diffraction (GIXD) and Atomic Force Microscopy (AFM) for Self-Assembled Monolayer (SAM) Studies
When this compound molecules are assembled on a substrate, such as gold, they can form a highly ordered self-assembled monolayer (SAM). The characterization of the structure and morphology of these SAMs is crucial for their application in nanotechnology and surface engineering. Grazing Incidence X-ray Diffraction (GIXD) and Atomic Force Microscopy (AFM) are powerful complementary techniques for this purpose.
Grazing Incidence X-ray Diffraction (GIXD): GIXD is a surface-sensitive diffraction technique used to determine the in-plane structure of thin films. uh.edukyoto-u.ac.jp For a SAM of this compound on a Au(111) surface, GIXD would provide information about the two-dimensional lattice structure, including the lattice parameters, the size of the ordered domains, and the tilt angle of the molecules with respect to the surface normal. acs.org Based on studies of similar short-chain alkanethiols, a hexagonal packing arrangement is often observed. uh.edu
The table below summarizes the expected findings from a GIXD and AFM analysis of a this compound SAM on a Au(111) substrate.
| Technique | Parameter | Expected Findings |
| GIXD | Lattice Structure | A hexagonal or near-hexagonal lattice is expected, similar to other short-chain alkanethiol SAMs on Au(111). uh.edursc.org |
| Lattice Constant (a) | Approximately 5.0 - 5.9 Å, influenced by the size of the fluorinated headgroup and intermolecular interactions. uh.eduacs.org | |
| Molecular Tilt Angle (α) | A tilt angle of around 30° from the surface normal is typical for alkanethiol SAMs on gold to optimize van der Waals interactions between chains. nih.gov | |
| AFM | Surface Morphology | Images would likely show well-defined terrace structures of the underlying gold substrate covered by the monolayer, with some domain boundaries. nih.gov |
| Domain Size | The size of the ordered molecular domains can vary depending on the preparation conditions. | |
| Surface Roughness (RMS) | A very low root-mean-square (RMS) roughness, typically on the order of a few angstroms, would indicate the formation of a smooth, uniform monolayer. |
Research Applications and Functional Materials Derived from 2 Fluoroethane 1 Thiol
2-Fluoroethane-1-thiol (B6154727) as a Key Synthetic Building Block in Organic and Organometallic Chemistry
The dual functionality of this compound, comprising a nucleophilic thiol and a fluorinated ethyl backbone, renders it a versatile precursor in synthetic chemistry. Its application facilitates the introduction of the fluoroethylthio moiety into a wide range of molecular scaffolds.
Precursor for Novel Sulfur-Containing Heterocycles
The thiol group of this compound serves as a key reactive handle for the construction of various sulfur-containing heterocyclic systems. Thiols are well-established building blocks in the synthesis of heterocycles, which are integral components in many pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.com Synthetic strategies such as ring-enlargement reactions and oxidative carbon-hydrogen bond functionalization are common methods for creating sulfur-containing rings. nih.govnih.gov
While specific examples detailing the use of this compound in cycloaddition reactions are not prevalent in the reviewed literature, the general principles of using fluorinated thiocarbonyl compounds in [3+2] and [4+2] cycloadditions to form S-heterocycles are well-documented. mdpi.comresearchgate.net The electron-withdrawing nature of the fluorine atom in this compound can influence the reactivity and reaction pathways, potentially leading to novel heterocyclic structures that would be otherwise difficult to access.
Development of Ligands for Transition Metal Catalysis and Organocatalysis
The development of novel ligands is a cornerstone of advancing transition metal catalysis and organocatalysis. mdpi.comnih.gov Ligands play a crucial role in controlling the reactivity, selectivity, and efficiency of catalytic transformations. rsc.org The sulfur atom in this compound can act as a coordinating atom for transition metals, while the fluorinated tail can be used to fine-tune the steric and electronic properties of the resulting metal complexes. tu-braunschweig.de
The introduction of fluorine into a ligand framework can significantly impact the catalyst's performance. For instance, fluorinated ligands have been employed in palladium-catalyzed fluorination reactions. beilstein-journals.org In organocatalysis, which utilizes small organic molecules as catalysts, the structural and electronic properties of the catalyst are paramount. uni-giessen.de While direct applications of this compound in this context are not widely reported, its potential to be incorporated into more complex chiral scaffolds for asymmetric catalysis remains an area of interest. For example, thiourea-based organocatalysts are effective in a variety of transformations. uni-giessen.de The principles of using fluorophenol-derived organocatalysts in polymerization also highlight the influence of fluorine in catalytic systems. rsc.org
Integration into Polymer and Advanced Material Science Research
The distinct properties of this compound make it a candidate for integration into polymers and for the fabrication of advanced materials with tailored surface properties.
Monomer or Modifier in the Synthesis of Novel Polymeric Architectures
Fluoropolymers are a significant class of materials known for their chemical resistance, thermal stability, and low surface energy. researchgate.net The incorporation of this compound, either as a monomer or as a post-polymerization modification agent, can be used to impart these desirable properties to new polymeric materials. Thiol-containing polymers are of growing interest due to their dynamic nature and responsiveness. jsta.cl
The thiol-ene reaction, a "click" chemistry process, is a highly efficient method for polymer functionalization and synthesis. nih.govrsc.org This reaction involves the addition of a thiol to a double bond and can be initiated by radicals or nucleophiles. rsc.org The thiol-yne reaction, involving the addition of a thiol to an alkyne, is another powerful tool in polymer chemistry. wikipedia.org These reactions provide a versatile platform for integrating the fluoroethylthio group of this compound into a variety of polymer backbones, leading to materials with unique surface properties and functionalities.
Fabrication of Self-Assembled Monolayers (SAMs) for Surface Engineering
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, providing a simple yet powerful method for tailoring surface properties. sigmaaldrich.commdpi.com Alkanethiols on noble metal surfaces, particularly gold, are the most extensively studied SAM systems. sigmaaldrich.comharvard.edu The sulfur headgroup of the thiol chemisorbs onto the metal surface, while the tail group dictates the surface chemistry.
Fluorinated thiols are of particular interest for creating low-energy, hydrophobic, and chemically resistant surfaces. researchgate.net The incorporation of fluorine atoms into the alkyl chain of the thiol can significantly alter the packing and ordering of the monolayer. Studies on partially fluorinated thiols have shown that the fluorocarbon segments can influence the tilt and conformational order of the chains within the SAM. nih.gov While direct studies on SAMs formed from this compound are limited, the principles established with other fluorinated thiols suggest its potential for creating well-defined, fluorinated surfaces with controlled wettability and frictional properties.
Development of this compound as a Molecular Probe or Tag in Academic Investigations
The unique properties of the fluoroethylthio moiety also lend themselves to the development of molecular tools for chemical and biological research. The presence of fluorine can be exploited for detection and as a bioisosteric replacement for other functional groups.
The difluoromethyl group (CHF2) has been recognized as a potential bioisostere for a thiol group in drug discovery due to similar steric properties and the acidity of the terminal hydrogen. nih.govacs.org This suggests that the fluoroethyl group could also serve as a unique tag or replacement in biologically active molecules.
Exploration in Structure-Activity Relationship Studies in Laboratory Settings (e.g., as a scaffold for novel agents in chemical biology research)
In the field of chemical biology and medicinal chemistry, the systematic investigation of structure-activity relationships (SAR) is fundamental to the design and discovery of novel therapeutic agents. nih.gov SAR studies explore how the chemical structure of a molecule correlates with its biological activity, enabling chemists to design new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govnih.gov Within this context, small, functionalized molecules serve as critical building blocks or "scaffolds" for the synthesis of larger, more complex bioactive compounds. tue.nlmpg.decsic.es this compound is a valuable reagent in this area, primarily by serving as a source of the 2-fluoroethyl moiety, which can be incorporated into larger molecular frameworks via its reactive thiol group.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net The 2-fluoroethyl group, in particular, has been shown to be a key determinant for biological activity in several classes of compounds. The thiol group of this compound provides a reactive handle for nucleophilic substitution or addition reactions, allowing for the covalent attachment of the 2-fluoroethyl group to a diverse range of molecular scaffolds.
For instance, studies on N-nitrosoureas have demonstrated that the N-(2-fluoroethyl)-N-nitrosoureido group is crucial for high-level anticancer activity. nih.gov This highlights the significance of the fluoroethyl substituent in conferring the desired pharmacological effect. Similarly, research into modulators of GATA4 and NKX2-5 protein-protein interactions, which are important in cardiac development, found that compounds bearing a fluoroethyl substituent retained moderate inhibitory activity, indicating that this part of the molecule is important for its biological function. acs.org
Further examples from medicinal chemistry research underscore the utility of incorporating the 2-fluoroethyl group to probe and optimize biological activity. In the development of ligands for dopamine (B1211576) receptors, the introduction of a 2-fluoroethyl group into benzamide (B126) analogues led to compounds with high affinity and selectivity for the D3 receptor subtype. nih.gov The strategic placement of this group was a key part of the SAR studies that aimed to fine-tune the pharmacological profile of these potential neuroimaging agents. In another study, pyrazole (B372694) derivatives containing a 2-fluoroethyl substituent were investigated, with the fluorinated group noted for its potential to enhance binding affinity to biological targets.
These examples collectively illustrate the role of the 2-fluoroethyl group as a "privileged" structural motif in drug discovery. While direct studies naming this compound as the specific starting scaffold are not prevalent, its utility is inferred from the repeated successful incorporation of the 2-fluoroethylthioether linkage or related structures in SAR-driven research. The thiol provides a straightforward and versatile point of attachment for this influential functional group.
Table 1: Examples of 2-Fluoroethyl Group Incorporation in SAR Studies
| Compound Class | Therapeutic Area | Key SAR Finding Related to 2-Fluoroethyl Group | Reference(s) |
| N-Nitrosoureas | Oncology | The N-(2-fluoroethyl) group was identified as a necessary component for high-level activity against L1210 leukemia. | nih.gov |
| GATA4/NKX2-5 Inhibitors | Cardiology | Compounds with a fluoroethyl substituent demonstrated moderate inhibitory action, suggesting its importance for activity. | acs.org |
| Benzamide Analogues | Neurology / PET Imaging | Introduction of a 2-fluoroethyl group resulted in ligands with high affinity and selectivity for the D3 dopamine receptor. | nih.gov |
| Pyrazole Derivatives | General Medicinal Chemistry | The 2-fluoroethyl substituent was noted for its potential to enhance binding affinity to biological receptors or enzymes. |
Role in Advanced Analytical Chemistry Research (e.g., as a derivatization reagent for enhanced detection)
In advanced analytical chemistry, particularly in separation sciences like gas chromatography (GC) and high-performance liquid chromatography (HPLC), chemical derivatization is a crucial technique. jfda-online.comresearch-solution.com It involves chemically modifying an analyte to produce a new compound (a derivative) with properties more suitable for analysis. research-solution.comresearchgate.net This process is often employed to improve the volatility, thermal stability, and chromatographic behavior of polar compounds, or to enhance their detectability. jfda-online.comlibretexts.org
Thiols (sulfhydryl compounds) are a class of molecules that frequently undergo derivatization prior to analysis due to their polarity and potential for adsorption onto chromatographic surfaces. libretexts.org The derivatization of the thiol group, -SH, typically involves reactions like alkylation or acylation to replace the active hydrogen, thereby reducing polarity and improving analytical performance. libretexts.org
Given its structure, this compound is an analyte that would itself be a candidate for derivatization to enhance its detection in complex matrices. The presence of the fluorine atom makes it particularly well-suited for sensitive detection methods such as electron capture detection (ECD) in GC, which is highly responsive to halogenated compounds. libretexts.org Derivatization with common reagents such as silylating agents (e.g., BSTFA) or acylating agents would convert the polar thiol group into a less polar ether or thioester, leading to improved peak shape and sensitivity in GC-MS analysis. research-solution.comresearchgate.net
While this compound is more commonly the analyte being derivatized, its structure also suggests a potential, albeit less documented, role as a derivatization reagent. In this hypothetical application, it could be used to introduce a fluoroethyl tag onto other molecules of interest. For an analyte containing a reactive leaving group (e.g., an alkyl halide), reaction with this compound would form a 2-fluoroethyl thioether derivative. This derivative would then exhibit enhanced detectability by GC-ECD or could provide specific fragmentation patterns in mass spectrometry (MS), aiding in identification and quantification.
The general principle of using fluorinated reagents for derivatization is well-established. Reagents like pentafluorobenzyl bromide (PFB-Br) are widely used to derivatize alcohols, phenols, and thiols to create derivatives with excellent chromatographic properties and high sensitivity for ECD. research-solution.comlibretexts.org Similarly, fluorogenic reagents, which are non-fluorescent until they react with a thiol, are used in HPLC with fluorescence detection to achieve very low detection limits. nih.govdojindo.com For example, reagents like 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) react specifically with thiols to yield highly fluorescent products. dojindo.com
Although direct, widespread application of this compound as a standard derivatization reagent is not found in the literature, its chemical properties are consistent with the principles of derivatization for enhanced analytical detection. Its primary role in this context remains that of an analyte whose own detection is significantly improved by established derivatization procedures.
Table 2: Principles and Methods for Derivatization of Thiols for Enhanced Detection
| Derivatization Principle | Common Reagent Type | Analyte Functional Group | Resulting Derivative | Analytical Advantage | Example Reagent(s) | Reference(s) |
| Alkylation | Alkyl Halides | Thiol (-SH) | Thioether (-S-R) | Increased volatility, Improved ECD response (if halogenated) | Pentafluorobenzyl bromide (PFB-Br) | research-solution.comlibretexts.org |
| Acylation | Acid Anhydrides/Halides | Thiol (-SH) | Thioester (-S-CO-R) | Increased volatility, Less polar, More stable than silyl (B83357) derivatives | Perfluoroacyl anhydrides (e.g., TFAA) | jfda-online.comlibretexts.org |
| Silylation | Silylating Agents | Thiol (-SH) | Silyl thioether (-S-SiR₃) | Increased volatility, Reduced polarity, Thermally stable | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | research-solution.comresearchgate.net |
| Fluorogenic Labeling | Fluorogenic Reagents | Thiol (-SH) | Fluorescent Thioether | High sensitivity in fluorescence detection | 4-Fluoro-7-sulfamoylbenzofurazan (ABD-F) | dojindo.com |
Analytical Methodologies for the Detection and Quantification of 2 Fluoroethane 1 Thiol in Research Contexts
Chromatographic Techniques for Separation and Analysisresearchgate.netnih.govmdpi.comacs.orgnih.gov
Chromatographic techniques are powerful tools for separating the components of a mixture, making them indispensable for the analysis of 2-fluoroethane-1-thiol (B6154727) in complex matrices. rsc.org The choice of chromatographic method often depends on the volatility of the compound and its derivatives.
Gas Chromatography (GC) with Various Detection Systems
Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. nih.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. Various detectors can be coupled with GC for the detection of this compound.
Common detection systems for thiol analysis in GC include:
Flame Ionization Detector (FID): A universal detector that responds to most organic compounds.
Sulfur Chemiluminescence Detector (SCD): Highly specific for sulfur-containing compounds, offering excellent sensitivity and selectivity for thiols. nih.gov
Mass Spectrometry (MS): Provides detailed structural information, enabling definitive identification of the compound. diva-portal.orgfrontiersin.org
The selection of the appropriate GC column and detector is critical for achieving optimal separation and sensitivity. For instance, the use of a chiral stationary phase can allow for the separation of enantiomers of chiral thiols. nih.gov
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives
While GC is suitable for volatile thiols, high-performance liquid chromatography (HPLC) is preferred for the analysis of non-volatile derivatives or when the sample matrix is not amenable to GC. rsc.orgnih.gov Thiols are often derivatized before HPLC analysis to enhance their detection by UV-Vis or fluorescence detectors. researchgate.netnih.gov This derivatization not only improves sensitivity but can also improve the chromatographic separation. shimadzu.com
Reversed-phase HPLC with a C18 column is a commonly used setup for separating derivatized thiols. nih.gov The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation. researchgate.netshimadzu.com
Hyphenated Techniques (GC-MS, LC-MS/MS) for Comprehensive Profilingresearchgate.netnih.govmdpi.comnih.gov
Hyphenated techniques, which combine a separation method with a detection method, offer the most powerful approach for the comprehensive analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the identification capabilities of mass spectrometry. diva-portal.orgfrontiersin.org As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint for identification. mdpi.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile or thermally labile derivatives of this compound, LC-MS/MS provides exceptional sensitivity and selectivity. shimadzu.commdpi.com This technique involves the separation of the sample by HPLC followed by detection using a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for the highly specific and sensitive quantification of target analytes even in complex biological matrices. shimadzu.commdpi.comnih.gov
Interactive Data Table: Comparison of Chromatographic Techniques for Thiol Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Analytes | Volatile thiols and their volatile derivatives. nih.gov | Non-volatile thiol derivatives. nih.gov |
| Derivatization | May be used to improve volatility or detection. | Often required for UV or fluorescence detection. researchgate.netnih.gov |
| Common Detectors | FID, SCD, MS. nih.govdiva-portal.orgfrontiersin.org | UV-Vis, Fluorescence, MS. rsc.org |
| Strengths | Excellent for volatile compounds, high resolution. nih.gov | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. nih.gov |
| Limitations | Not suitable for non-volatile compounds. | May require derivatization for sensitive detection of thiols. |
Spectrophotometric and Fluorometric Methods for Quantificationresearchgate.netnih.govmdpi.comacs.orgnih.gov
Spectrophotometric and fluorometric methods are widely used for the quantification of thiols due to their simplicity, cost-effectiveness, and, in the case of fluorometry, high sensitivity. rsc.orgrsc.org
UV-Vis Spectrophotometry for Concentration Determination
UV-Vis spectrophotometry can be used to determine the concentration of this compound, typically after a derivatization reaction that produces a chromophoric product. The absorbance of the resulting solution is measured at a specific wavelength, and the concentration is calculated using the Beer-Lambert law. While simple and accessible, this method may lack the specificity of chromatographic techniques. rsc.orgrsc.org Theoretical studies using density functional theory (DFT) can help predict the UV/Vis absorption spectra of thiol tautomers and rotamers. rsc.org
Fluorescence-Based Detection Strategies for High Sensitivity
Fluorescence-based methods offer significantly higher sensitivity compared to UV-Vis spectrophotometry for thiol quantification. nih.govnih.gov These methods rely on the reaction of the thiol with a fluorogenic reagent, which is a non-fluorescent or weakly fluorescent molecule that becomes highly fluorescent upon reaction with a thiol. nih.gov
Several fluorescent probes have been developed for the selective detection of thiols. The choice of probe depends on the specific requirements of the analysis, such as the desired sensitivity and selectivity. The fluorescence intensity of the resulting product is directly proportional to the thiol concentration over a certain range, allowing for highly sensitive quantification. nih.gov These methods are particularly valuable for detecting trace amounts of thiols in biological and environmental samples. nih.gov
Interactive Data Table: Research Findings on Thiol Detection Methods
| Analytical Method | Key Findings |
| GC-MS | Enables the identification and quantification of volatile thiols in complex mixtures with high confidence. diva-portal.orgfrontiersin.orgmdpi.com |
| HPLC-Fluorescence | Allows for the sensitive and simultaneous analysis of multiple thiols after derivatization with a fluorescent probe. researchgate.net Detection limits can be in the nanomolar range. researchgate.net |
| LC-MS/MS | Provides high sensitivity and selectivity for the quantification of thiols, especially in complex matrices like biological fluids. shimadzu.com |
| UV-Vis Spectrophotometry | A straightforward method for concentration determination after derivatization, but may have lower specificity. rsc.orgrsc.org |
| Fluorometry | Offers very high sensitivity for thiol detection using specific fluorescent probes. nih.govnih.gov |
Electrochemical Detection Methods
Electrochemical methods offer high sensitivity and selectivity for the analysis of thiol-containing compounds. ulster.ac.uk While specific studies on this compound are not prevalent, established electrochemical principles for thiol detection are directly applicable. These methods can be broadly categorized into direct and indirect detection. ulster.ac.uk
Direct methods involve the oxidation or reduction of the thiol group at an electrode surface. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the electrochemical behavior of the thiol and for its quantification. mdpi.com For instance, cyclic voltammetry studies on various thiols have been conducted using glassy carbon or gold electrodes to characterize their redox properties. mdpi.comnih.gov
Indirect electrochemical detection often involves reacting the thiol with a specific reagent to produce an electroactive species. rsc.orgresearchgate.net A notable approach involves the electro-oxidation of a compound like N,N-dimethylphenylene-1,4-diamine, which forms a diimine. This diimine then reacts with the thiol, and the resulting substituted diamine is subsequently oxidized, producing a current that is proportional to the thiol concentration. rsc.orgresearchgate.net The oxidation potential can vary depending on the nature of the thiol, potentially allowing for speciation studies. rsc.orgresearchgate.net The presence of the fluorine atom in this compound could influence the oxidation potential, offering a unique electrochemical signature. Furthermore, cyclic voltammetry has been employed to study the electrochemical stability of fluorine-containing solutions, a technique that could be adapted for analyzing organofluorine compounds. nih.gov
Table 1: Electrochemical Detection Methods Applicable to Thiols
| Technique | Principle | Typical Electrode | Key Advantages | Reference |
|---|---|---|---|---|
| Cyclic Voltammetry (CV) | Measures the current response to a linearly cycled potential sweep, providing information on redox processes. | Glassy Carbon, Gold, Platinum | Provides fundamental data on redox potentials and electrochemical stability. | mdpi.com, nih.gov |
| Differential Pulse Voltammetry (DPV) | Superimposes pulses of fixed magnitude on a linear potential ramp, enhancing sensitivity by minimizing background charging currents. | Glassy Carbon, Mercury | High sensitivity and lower detection limits compared to CV. | mdpi.com |
| Indirect Voltammetry (Mediated) | Thiol reacts with a mediator (e.g., a diimine), and the electroactive product is detected, amplifying the signal. | Glassy Carbon | High selectivity towards sulfhydryl groups and enhanced current response. | rsc.org, researchgate.net |
| Amperometric Detection | Measures the current produced at a constant potential as the analyte is oxidized or reduced. | Gold, Platinum | Simple, rapid, and suitable for flow injection analysis (FIA) or as an HPLC detector. | ulster.ac.uk |
Optimized Sample Preparation and Derivatization Strategies for Analytical Purity and Reaction Monitoring
Proper sample preparation is critical for the accurate analysis of thiols, which are susceptible to oxidation into disulfides. To prevent this, chelating agents like ethylenediaminetetraacetic acid (EDTA) are often added to samples to sequester metal ions that can catalyze oxidation. acs.orgub.edu Maintaining an acidic pH during sample handling and storage can also significantly slow the oxidation process. nih.gov
For chromatographic analysis, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a common and often necessary strategy. nih.govphenomenex.com Derivatization converts the polar thiol group into a less polar, more stable, and more easily detectable derivative.
For HPLC Analysis: Derivatization for HPLC aims to attach a chromophore or fluorophore to the thiol, enhancing detection by UV-Vis or fluorescence detectors. nih.gov
Thiol-Michael Addition: Reagents like diethyl 2-methylenemalonate (EMM) react rapidly with thiols under acidic conditions, which preserves the original oxidation state of the sample. nih.gov The resulting derivative can be analyzed by LC-MS/MS. nih.gov
Fluorescent Labeling: Reagents such as monobromobimane (B13751) (mBBr) and ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) react with thiols to form highly fluorescent adducts, enabling ultra-sensitive detection. diva-portal.orgscispace.com
UV-Active Labeling: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), known as Ellman's reagent, reacts with thiols to release a colored anion (TNB²⁻) that can be quantified spectrophotometrically or by HPLC. nih.gov Other reagents like 4,4′-dithiodipyridine (DTDP) form stable derivatives suitable for HPLC-MS/MS analysis. acs.org
For GC Analysis: Because of their polarity and low volatility, thiols require derivatization before GC analysis. phenomenex.comnih.gov
Silylation: Reagents like N-trimethylsilylimidazole (TMSI) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen of the thiol group with a non-polar trimethylsilyl (B98337) (TMS) group, increasing volatility. phenomenex.com
Alkylation: Extractive alkylation using reagents like pentafluorobenzyl bromide (PFB-Br) converts thiols into their PFB derivatives. nih.gov These derivatives are stable and exhibit excellent response in GC-MS, particularly with negative ion chemical ionization. nih.gov
Table 2: Derivatization Reagents for Thiol Analysis
| Derivatizing Reagent | Abbreviation | Analytical Method | Principle of Reaction | Reference |
|---|---|---|---|---|
| Diethyl 2-methylenemalonate | EMM | LC-MS/MS | Thiol-Michael addition under acidic conditions. | nih.gov |
| Monobromobimane | mBBr | HPLC-Fluorescence | Forms a fluorescent derivative. | scispace.com |
| 4,4′-dithiodipyridine | DTDP | HPLC-MS/MS | Disulfide exchange to form a stable derivative. | acs.org |
| 5,5'-dithiobis(2-nitrobenzoic acid) | DTNB | HPLC-UV/Vis | Disulfide exchange, releases a chromogenic product (TNB²⁻). | nih.gov |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | Replaces active hydrogen with a trimethylsilyl (TMS) group. | phenomenex.com |
| Pentafluorobenzyl Bromide | PFB-Br | GC-MS | Extractive alkylation to form a stable PFB ether. | nih.gov |
In-Situ Reaction Monitoring Techniques Utilizing Spectroscopic Probes
Monitoring chemical reactions in real-time provides invaluable kinetic and mechanistic data. The structure of this compound is particularly amenable to in-situ monitoring by specialized spectroscopic techniques.
¹⁹F NMR Spectroscopy: The presence of a fluorine atom makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool for monitoring reactions involving this compound. numberanalytics.com ¹⁹F NMR is highly sensitive and has a wide chemical shift range, allowing for clear differentiation between the fluorine environments in the reactant, intermediates, and products. numberanalytics.com This technique can be used to directly monitor the consumption of the starting material and the formation of fluorinated products in the reaction mixture without the need for sample workup. researchgate.net
Spectroscopic Probes for Thiol Reactions: For reactions focusing on the thiol group, such as the thiol-ene click reaction, fluorescent probes offer a method for real-time monitoring. nih.govresearchgate.net These probes are designed to be weakly fluorescent but exhibit a significant increase in fluorescence upon reacting with a thiol. nih.gov The rate of fluorescence enhancement is directly proportional to the rate of the thiol reaction. This approach allows for the real-time kinetic monitoring of reactions catalyzed by the thiol group. nih.gov
Furthermore, advancements in analytical hardware allow for direct monitoring of reactions inside an NMR spectrometer. "In-situ" UV illumination NMR spectroscopy combines a photochemical reaction trigger with NMR detection. rsc.orgrsc.org For a thiol-ene reaction involving this compound, the reaction could be initiated by UV light directly in the NMR tube, and the progress could be monitored simultaneously by ¹H or ¹⁹F NMR. rsc.org
Table 3: In-Situ Reaction Monitoring Techniques
| Technique | Principle | Application for this compound | Reference |
|---|---|---|---|
| ¹⁹F NMR Spectroscopy | Direct detection of the fluorine nucleus provides information on its chemical environment. | Monitors changes to the fluorine-containing part of the molecule during a reaction, tracking reactant consumption and product formation. | numberanalytics.com, researchgate.net |
| Fluorescence Spectroscopy with Probes | A fluorogenic probe reacts with the thiol group, causing a measurable increase in fluorescence intensity. | Monitors the consumption of the thiol group in real-time during reactions like thiol-ene additions. | nih.gov |
| In-Situ UV-NMR Spectroscopy | A photochemical reaction is initiated by UV light directly inside an NMR tube, and the reaction is monitored by NMR. | Allows for real-time monitoring of both the thiol and fluoroalkyl moieties during photo-initiated reactions. | rsc.org, rsc.org |
Q & A
Q. How can researchers reconcile conflicting bioactivity data reported for this compound across studies?
- Methodological Answer :
- Meta-analysis : Aggregate dose-response data from multiple assays (e.g., MIC values for antimicrobial studies) using standardized units.
- Batch variability testing : Compare activity across synthetic batches to rule out impurity-driven effects.
- Orthogonal assays : Validate results using both in vitro (e.g., enzyme inhibition) and cell-based models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
